2-(benzylthio)-6-methoxy-4-methylquinazoline
Description
Properties
IUPAC Name |
2-benzylsulfanyl-6-methoxy-4-methylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-15-10-14(20-2)8-9-16(15)19-17(18-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNIVRKMJLXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzylthio 6 Methoxy 4 Methylquinazoline and Its Analogs
Retrosynthetic Analysis of the 2-(benzylthio)-6-methoxy-4-methylquinazoline Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.indeanfrancispress.com
For 2-(benzylthio)-6-methoxy-4-methylquinazoline, the analysis begins by identifying the key functional groups and bonds that can be disconnected using reliable synthetic transformations. The most apparent disconnections are the carbon-sulfur bond of the benzylthio group and the bonds forming the pyrimidine (B1678525) ring of the quinazoline (B50416) core.
Disconnection 1: C-S Bond: The bond between the quinazoline C2 carbon and the sulfur atom of the benzylthio group is a prime candidate for disconnection. This retrosynthetic step, a C-S disconnection, suggests a nucleophilic substitution reaction in the forward synthesis. The synthons generated are a quinazoline-2-thiolate anion and a benzyl (B1604629) cation. The corresponding chemical equivalents would be a 2-mercaptoquinazoline derivative and a benzyl halide (e.g., benzyl bromide).
Disconnection 2: C-N Bonds of the Pyrimidine Ring: Further deconstruction of the 6-methoxy-4-methylquinazoline-2-thione intermediate involves breaking the pyrimidine ring. A common strategy for quinazoline synthesis involves forming the N1-C2 and C4-N3 bonds. This leads back to a substituted 2-amino benzonitrile (B105546) or 2-aminoacetophenone (B1585202) derivative. Specifically, disconnecting the N1-C2 and N3-C4 bonds points towards a 2-amino-5-methoxyacetophenone as a key precursor. This precursor already contains the necessary atoms for the benzene (B151609) ring portion and the 4-methyl and 6-methoxy substituents. The remaining C2 and N3 atoms can be introduced using a reagent like thiourea (B124793).
This retrosynthetic pathway suggests a synthetic strategy commencing with 2-amino-5-methoxyacetophenone, which can be cyclized with a thiocarbonyl source to form the 6-methoxy-4-methylquinazoline-2-thione. Subsequent S-alkylation with benzyl bromide would yield the final target molecule. This approach is logical as it builds the complexity of the molecule step-by-step from readily accessible precursors.
Diverse Synthetic Pathways for the Quinazoline Ring System
The quinazoline skeleton is a prominent scaffold in medicinal chemistry, leading to the development of numerous synthetic methods for its construction. nih.govnih.gov These methods can be broadly categorized into cyclization, condensation, and multi-component reactions.
One of the most traditional and reliable methods for synthesizing quinazolin-4-ones, which can be precursors to quinazolines, is the Niementowski quinazoline synthesis. This reaction involves the thermal condensation of anthranilic acids with amides. nih.govfrontiersin.org For the synthesis of the target molecule, a modified approach starting from 5-methoxyanthranilic acid would be employed to install the 6-methoxy group.
A common route involves the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate can then react with an amine source to yield the quinazolinone. scispace.comnih.gov For example, reacting 5-methoxyanthranilic acid with acetic anhydride (B1165640) would yield 6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one. Subsequent reaction with ammonia (B1221849) would furnish 6-methoxy-2-methylquinazolin-4(3H)-one. This quinazolinone can then be converted to the target quinazoline through further functional group manipulations at the 2 and 4 positions.
| Starting Material | Reagents | Intermediate | Product Type | Reference |
| Anthranilic Acid | Formamide | o-amidobenzamide | 4(3H)-Quinazolinone | nih.gov |
| Anthranilic Acid | Chloroacyl Chloride, Acetic Anhydride | N-acyl-anthranilic acid, Benzoxazinone | Fused Quinazolinone | scispace.comnih.gov |
| Methyl Anthranilate | Alkyl/Aryl Isocyanates, Triethylamine (B128534) | N-substituted methyl carbamoylanthranilate | Quinazoline-2,4-dione | google.com |
Condensation reactions provide a direct and efficient means to construct the quinazoline ring. These methods typically involve the reaction of a 2-aminobenzaldehyde, 2-aminobenzophenone, or 2-aminobenzylamine derivative with a suitable partner that provides the remaining atoms for the pyrimidine ring.
For the synthesis of 2-(benzylthio)-6-methoxy-4-methylquinazoline, a key starting material would be 2-amino-5-methoxyacetophenone. The condensation of this ketone with a source for C2 and N3, followed by cyclization, builds the core structure. For instance, reaction with thiourea can be used to form the 2-thioxo-quinazoline intermediate directly. frontiersin.org Alternatively, various metal-catalyzed reactions have been developed for the dehydrogenative coupling of 2-aminoaryl methanols with amides or nitriles to afford quinazolines in high yields. organic-chemistry.org
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have emerged as a powerful tool in synthetic chemistry. frontiersin.orgnih.gov They offer advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govacs.org
Several MCRs have been developed for quinazoline synthesis. A notable example is the Ugi four-component reaction (Ugi-4CR), which can be followed by a cyclization step to produce complex quinazolinone structures. nih.govacs.org Another approach involves the one-pot condensation of an aminobenzonitrile, an orthoester, and an amine under microwave irradiation, which is a straightforward procedure for building the quinazoline framework. frontiersin.org Three-component reactions of 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate, often catalyzed by iodine or an ionic liquid, also provide an efficient route to highly substituted quinazolines. nih.gov These MCR strategies allow for the introduction of various substituents in a single, efficient step.
Strategies for the Regioselective Introduction of the 2-(benzylthio) Moiety
The introduction of the 2-(benzylthio) group onto the quinazoline ring is a critical step in the synthesis of the target molecule. The most prevalent and direct method involves the S-alkylation of a corresponding 2-thioxoquinazoline (quinazoline-2-thione) precursor.
This two-step process begins with the synthesis of the 6-methoxy-4-methyl-3,4-dihydroquinazoline-2(1H)-thione. This intermediate can be prepared via the condensation of 2-amino-5-methoxyacetophenone with a thiocarbonyl source like thiourea or potassium thiocyanate. The resulting quinazoline-2-thione is then treated with a benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base (e.g., potassium carbonate, sodium hydroxide). The thione is deprotonated to form a thiolate anion, which acts as a nucleophile and displaces the halide from the benzyl group to form the desired C-S bond, yielding 2-(benzylthio)-6-methoxy-4-methylquinazoline. nih.gov This S-alkylation reaction is generally high-yielding and regioselective for sulfur over nitrogen.
An alternative strategy involves the microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts. frontiersin.org In this approach, a suitably substituted 2-fluoro-benzonitrile would react with S-benzyl isothiouronium salt to construct the quinazoline ring with the benzylthio group already in place at the C2 position.
Methods for Incorporating 6-Methoxy and 4-Methyl Substituents
The regioselective placement of the 6-methoxy and 4-methyl groups is determined by the choice of the initial benzene-ring-containing precursor. The substituents are incorporated into the starting materials and carried through the synthetic sequence.
Incorporation of the 6-Methoxy Group: The methoxy (B1213986) group at the 6-position of the quinazoline ring originates from a methoxy group at the para-position relative to the amino group in an aniline-based starting material. For instance, starting the synthesis with 4-methoxyaniline (p-anisidine) or 5-methoxyanthranilic acid ensures that the final quinazoline product will bear a methoxy group at the C6 position. researchgate.netmdpi.com The methoxy group is generally robust and unreactive under the conditions used for quinazoline ring formation.
Incorporation of the 4-Methyl Group: The methyl group at the 4-position is typically introduced by using a starting material containing an acetyl group (CH₃CO-). The key precursor is a 2-aminoacetophenone derivative. For the target molecule, 2-amino-5-methoxyacetophenone is the ideal starting material. During the cyclization reaction to form the pyrimidine ring, the methyl of the acetyl group becomes the 4-methyl substituent on the quinazoline core. nih.gov This is a common and effective strategy for installing alkyl or aryl groups at the C4 position of the quinazoline scaffold.
Optimization of Reaction Conditions, Catalysis, and Yields
The preparation of 2-(benzylthio)-6-methoxy-4-methylquinazoline typically involves a multi-step synthesis, with the key step being the introduction of the benzylthio group at the C2 position of the quinazoline core. A common strategy is the S-alkylation of a corresponding 2-thioxoquinazoline precursor. The optimization of this reaction is crucial for achieving high yields and purity.
General Synthetic Route:
A plausible synthetic pathway commences with the cyclization of an appropriately substituted anthranilic acid derivative to form a 2-thioxo-6-methoxy-4-methyl-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with a benzyl halide to yield the target compound.
Optimization of Reaction Parameters:
Several factors can be systematically varied to optimize the synthesis of 2-(benzylthio)quinazoline analogs. These include the choice of solvent, base, catalyst, temperature, and reaction time.
Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. Solvents ranging from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, isopropanol) are often explored. For the S-alkylation step, polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base while leaving the nucleophilic thiolate anion relatively free to react.
Base: A variety of inorganic and organic bases can be employed to deprotonate the thiol group of the 2-thioxoquinazoline intermediate, thereby generating the nucleophilic thiolate. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines such as triethylamine (TEA). The strength and steric hindrance of the base can impact the reaction's efficiency.
Catalysis: While many S-alkylation reactions proceed without a catalyst, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially in biphasic reaction systems. Metal catalysts, such as copper salts, have also been employed in certain quinazoline syntheses to facilitate C-N and C-S bond formations, although they are more commonly used for the synthesis of the quinazoline ring itself rather than the subsequent S-alkylation. For instance, copper-benzotriazole has been utilized as a catalyst for the electrophilic cyclization of N-arylimines to form quinazoline derivatives. researchgate.net
Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product. Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC). Microwave irradiation has emerged as a valuable tool to significantly reduce reaction times, often from hours to minutes, and can lead to improved yields. nih.gov
Illustrative Optimization Data:
The following interactive table provides hypothetical data illustrating the optimization of the S-alkylation of 6-methoxy-4-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with benzyl bromide.
| Entry | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | None | 80 | 12 | 75 |
| 2 | DMSO | K₂CO₃ | None | 80 | 12 | 82 |
| 3 | Ethanol | NaH | None | Reflux | 8 | 65 |
| 4 | Acetonitrile | TEA | TBAB | Reflux | 6 | 88 |
| 5 | DMF | K₂CO₃ | None | 100 | 6 | 85 |
| 6 | DMF | K₂CO₃ | TBAB | 80 | 8 | 92 |
This table is for illustrative purposes and does not represent actual experimental data.
Derivatization and Functionalization Strategies for Analogs of 2-(benzylthio)-6-methoxy-4-methylquinazoline
The derivatization and functionalization of the 2-(benzylthio)-6-methoxy-4-methylquinazoline scaffold are essential for exploring structure-activity relationships (SAR) and developing new analogs with potentially enhanced biological activities. Modifications can be introduced at several positions on the quinazoline ring and the benzylthio moiety.
Modifications at the Benzyl Group:
The benzyl group of the 2-benzylthio substituent offers a prime site for functionalization. A variety of substituted benzyl halides can be used in the S-alkylation step to introduce different functional groups onto the phenyl ring.
Electron-donating and electron-withdrawing groups: Introducing substituents such as methyl, methoxy, nitro, or cyano groups on the benzyl ring can modulate the electronic properties of the molecule. For example, the synthesis of analogs like 3-benzyl-6-methyl-2-(3-methylbenzylthio)-quinazolin-4(3H)-one has been reported, demonstrating the feasibility of such modifications.
Halogens: Halogenated benzyl groups can be introduced to alter the lipophilicity and metabolic stability of the compound.
Modifications at the Quinazoline Core:
The quinazoline ring itself provides several positions for further functionalization.
C4-Position: The C4 position of the quinazoline ring is often a target for modification. For instance, the 4-oxo group in quinazolinone precursors can be converted to a chloro group, which can then be displaced by various nucleophiles to introduce amino or other substituents.
C6-Methoxy Group: The methoxy group at the C6 position can be demethylated to a hydroxyl group, which can then serve as a handle for further derivatization, such as etherification or esterification.
C4-Methyl Group: The methyl group at the C4 position can potentially undergo reactions such as oxidation or halogenation to introduce further diversity.
Illustrative Derivatization Strategies:
| Starting Material | Reagent | Position of Modification | Resulting Functional Group |
| 6-methoxy-4-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 4-Nitrobenzyl bromide | Benzyl ring | Nitro group |
| 2-(benzylthio)-6-methoxy-4-methylquinazoline | BBr₃ | C6-position | Hydroxyl group |
| 4-Chloro-2-(benzylthio)-6-methoxyquinazoline | Aniline | C4-position | Amino group |
This table illustrates potential derivatization pathways.
Emerging Green Chemistry Principles in Quinazoline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines to minimize environmental impact. nih.gov These principles focus on the use of renewable resources, energy efficiency, and the reduction of hazardous waste.
Key Green Chemistry Approaches:
Use of Greener Solvents: The replacement of volatile organic compounds (VOCs) with more environmentally benign solvents is a key aspect of green synthesis. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of greener solvents that have been utilized in quinazoline synthesis.
Catalyst-Free and Solvent-Free Reactions: Whenever possible, performing reactions without a catalyst and in the absence of a solvent (neat conditions) is highly desirable. Microwave-assisted organic synthesis (MAOS) has proven to be particularly effective for promoting solvent-free reactions, often leading to higher yields and shorter reaction times. nih.gov For instance, the coupling of 2-methyl quinazolinones and isatins has been achieved under catalyst- and solvent-free conditions at elevated temperatures. nih.gov
Use of Natural Catalysts: The use of biodegradable and non-toxic catalysts derived from natural sources is a promising green approach. For example, lemon juice has been successfully employed as a natural acid catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Energy Efficiency: The use of alternative energy sources like microwave and solar radiation can significantly reduce energy consumption compared to conventional heating methods. mdpi.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions are particularly advantageous in this regard as they can construct complex molecules in a single step with high atom economy.
Application to 2-(benzylthio)quinazoline Synthesis:
The synthesis of 2-(benzylthio)-6-methoxy-4-methylquinazoline and its analogs can be made greener by:
Employing microwave irradiation for the S-alkylation step to reduce reaction time and energy consumption.
Exploring the use of water or other green solvents for the cyclization and alkylation reactions.
Investigating catalyst-free conditions for the S-alkylation reaction, potentially under solvent-free microwave conditions.
By integrating these green chemistry principles, the synthesis of this important class of compounds can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy would be the initial step in the structural elucidation of 2-(benzylthio)-6-methoxy-4-methylquinazoline. This technique provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (revealing the relative number of protons in each environment), and spin-spin coupling patterns (indicating adjacent protons).
For the target molecule, one would expect to observe distinct signals for the aromatic protons on the quinazoline (B50416) and benzyl (B1604629) rings, as well as singlets for the methoxy (B1213986) (–OCH₃), methyl (–CH₃), and methylene (–S–CH₂–) groups. The precise chemical shifts and coupling constants would be critical in assigning each proton to its specific position within the molecule.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in 2-(benzylthio)-6-methoxy-4-methylquinazoline would produce a distinct signal in the ¹³C NMR spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the complete and unambiguous structural assignment, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for instance, linking the benzyl group to the sulfur atom and the sulfur to the quinazoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be valuable in confirming the stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the molecular formula. For 2-(benzylthio)-6-methoxy-4-methylquinazoline, HRMS would provide the exact mass of the molecular ion, which could then be used to confirm the elemental composition (C₁₇H₁₆N₂OS). The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of the target compound would be expected to show characteristic absorption bands for C–H stretching and bending vibrations (aromatic and aliphatic), C=N and C=C stretching vibrations of the quinazoline ring, C–O stretching of the methoxy group, and C–S stretching of the thioether linkage.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of 2-(benzylthio)-6-methoxy-4-methylquinazoline would reveal the presence of chromophores, which are the parts of the molecule that absorb light. The quinazoline and benzyl ring systems are expected to be the primary chromophores, and the spectrum would provide information about the extent of conjugation within the molecule.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
The process would involve growing a single, high-quality crystal of the compound. This crystal would then be exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom can be determined.
For 2-(benzylthio)-6-methoxy-4-methylquinazoline, X-ray crystallography would reveal key structural features, such as the planarity of the quinazoline ring system, the orientation of the methoxy and methyl substituents, and the conformation of the benzylthio group relative to the quinazoline core. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and potential biological activity.
Table 1: Hypothetical Crystallographic Data for 2-(benzylthio)-6-methoxy-4-methylquinazoline
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 98.76 |
| Volume (ų) | 1523.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.345 |
| R-factor (%) | 4.5 |
Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic analysis. No published experimental data is available for this specific compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a compound like 2-(benzylthio)-6-methoxy-4-methylquinazoline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable tools in its analysis.
HPLC is a widely used technique for separating components of a mixture in a liquid mobile phase that is pumped at high pressure through a stationary phase, typically a column packed with small particles. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like many quinazoline derivatives.
In the context of 2-(benzylthio)-6-methoxy-4-methylquinazoline, HPLC would be the primary method for determining its purity. A solution of the compound would be injected into the HPLC system, and a chromatogram would be generated, showing peaks corresponding to the target compound and any impurities. The area of the peak for 2-(benzylthio)-6-methoxy-4-methylquinazoline relative to the total area of all peaks would provide a quantitative measure of its purity.
The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, column type) and can be used for identification purposes. Different HPLC methods, such as reversed-phase or normal-phase, could be developed and optimized for the analysis of this compound.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Example Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.8 min |
| Purity | >98% (Illustrative) |
Note: This table presents typical parameters for an HPLC analysis. The specific retention time and purity would need to be determined experimentally.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. While 2-(benzylthio)-6-methoxy-4-methylquinazoline itself may have limited volatility, it could potentially be analyzed by GC-MS, or more likely, its volatile derivatives could be characterized.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.
For 2-(benzylthio)-6-methoxy-4-methylquinazoline, GC-MS could be used to identify volatile impurities or degradation products. If the compound itself is not amenable to GC, derivatization techniques could be employed to create more volatile analogs for analysis. The mass spectrum would provide valuable structural information, confirming the molecular weight and offering clues about the connectivity of the atoms through the observed fragmentation pattern.
Table 3: Predicted Key Mass Fragments in GC-MS Analysis
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 310 | [M]⁺ (Molecular Ion) |
| 219 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 188 | [M - C₇H₇S]⁺ (Loss of benzylthio group) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Note: The fragmentation pattern shown is a prediction based on the structure of the compound. Actual experimental data from a GC-MS analysis is required for confirmation.
Computational Chemistry and Molecular Modeling of 2 Benzylthio 6 Methoxy 4 Methylquinazoline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of 2-(benzylthio)-6-methoxy-4-methylquinazoline.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(benzylthio)-6-methoxy-4-methylquinazoline, DFT calculations, often employing basis sets like B3LYP/6-31G(p,d), are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. sapub.org It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological targets.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Conformational analysis of 2-(benzylthio)-6-methoxy-4-methylquinazoline is performed to identify its most stable three-dimensional structures. This involves systematically rotating the molecule's rotatable bonds, such as those in the benzylthio group, and calculating the potential energy of each conformation. Energy minimization techniques are then applied to locate the lowest energy conformers, which are the most likely to be biologically active. These studies are crucial for understanding the molecule's shape and how it might fit into a protein's binding site.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. semanticscholar.org By simulating the movements of atoms and bonds, MD can reveal the conformational flexibility of 2-(benzylthio)-6-methoxy-4-methylquinazoline in a simulated biological environment, often including water as a solvent. These simulations can show how the molecule changes its shape and how it interacts with surrounding water molecules, which can significantly influence its biological activity. MD simulations are also used to assess the stability of protein-ligand complexes predicted by molecular docking. nih.govresearchgate.net
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govjournalcra.com This is a critical step in structure-based drug design.
For 2-(benzylthio)-6-methoxy-4-methylquinazoline, molecular docking studies can predict how it binds to the active site of a target protein. These studies can identify the key amino acid residues that interact with the molecule, forming hydrogen bonds, hydrophobic interactions, or other types of bonds. nih.gov For instance, quinazoline (B50416) derivatives have been studied as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase. acs.orgtandfonline.com Docking studies could reveal that the quinazoline core interacts with the hinge region of the kinase, a common binding mode for this class of inhibitors.
| Biological Target | Predicted Interacting Residues | Interaction Type |
|---|---|---|
| EGFR Kinase | Met793 | Hydrogen Bond |
| EGFR Kinase | Leu718 | Hydrophobic Interaction |
| EGFR Kinase | Val726 | Hydrophobic Interaction |
| VEGFR-2 Kinase | Cys919 | Hydrogen Bond |
| VEGFR-2 Kinase | Phe918 | Pi-Pi Stacking |
Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. ijlpr.com These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. These calculated binding affinities help in ranking potential drug candidates and prioritizing them for further experimental testing. The binding affinity is often expressed as a binding energy, typically in kcal/mol.
| Biological Target | Docking Score (kcal/mol) |
|---|---|
| EGFR Kinase | -8.5 |
| VEGFR-2 Kinase | -9.2 |
| c-Met Kinase | -7.9 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com In the context of quinazoline derivatives, QSAR studies are instrumental in predicting the biological activities of new or even unsynthesized compounds, thereby guiding medicinal chemists in designing more potent molecules. nih.gov These models are built on the principle that the activity of a substance is a function of its molecular structure and physicochemical properties. atlantis-press.com
The development of a QSAR model for quinazoline derivatives involves several key steps. First, a dataset of quinazoline analogues with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. frontiersin.org For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, functional, and 2D/3D properties. nih.govnih.gov Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the values of these descriptors with the observed biological activity. nih.gov
For instance, 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), provide a more sophisticated understanding. frontiersin.org These models generate 3D contour maps that highlight regions around the quinazoline scaffold where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. frontiersin.org This visual feedback is crucial for optimizing lead compounds. A robust QSAR model is validated by its statistical significance and predictive power, often measured by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). frontiersin.orgarabjchem.org
Table 1: Example of Statistical Parameters for a 3D-QSAR Model of Quinazoline Derivatives Targeting EGFR This table is illustrative, based on typical values found in QSAR studies.
| Parameter | CoMFA Model | CoMSIA Model | Description |
| q² | 0.685 | 0.710 | Cross-validated correlation coefficient, indicating predictive ability. |
| r² | 0.972 | 0.965 | Non-cross-validated correlation coefficient, indicating model fit. |
| Standard Error of Estimate (SEE) | 0.154 | 0.172 | A measure of the model's accuracy in predicting activity. |
| F-value | 165.4 | 148.9 | Fisher test value, indicating the statistical significance of the model. |
Virtual Screening and De Novo Design Approaches Based on the Quinazoline Scaffold
Building upon the foundational understanding provided by QSAR models, computational chemists employ virtual screening and de novo design to discover and create novel drug candidates based on the privileged quinazoline scaffold. nih.govtandfonline.com
Virtual Screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. nih.gov For the quinazoline scaffold, this process typically begins with a known target, like the Epidermal Growth Factor Receptor (EGFR) or Janus Kinase 2 (JAK2). frontiersin.orgnih.gov A virtual library, which can contain millions of compounds, is computationally filtered based on various criteria, including drug-likeness properties defined by rules such as Lipinski's rule of five. researchgate.net
The remaining compounds are then subjected to molecular docking simulations. researchgate.net Docking programs predict the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov This process estimates the binding affinity, often expressed as a docking score, which helps to rank the compounds. atlantis-press.com Hits identified through this process, such as those targeting EGFR or cholinesterase, can then be prioritized for synthesis and experimental testing. researchgate.netresearchgate.net This approach successfully led to the identification of (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a novel JAK2 inhibitor candidate. nih.gov
De Novo Design , in contrast, involves the creation of entirely new molecules. tandfonline.com This approach is particularly powerful when guided by structural information from the target and insights from QSAR models. For quinazoline derivatives, a de novo design strategy might start with the core quinazoline scaffold positioned within the active site of a target protein. tandfonline.com Based on the 3D-QSAR contour maps, which define the ideal properties of substituents, molecular fragments are computationally added to the scaffold at specific points to enhance binding and activity. tandfonline.com These newly assembled virtual compounds are then scored using the QSAR model and evaluated for their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to filter out unsuitable candidates. tandfonline.com This methodology has been effectively used to design novel quinazoline derivatives as potential CDK2 inhibitors. tandfonline.com
Table 2: Illustrative Workflow for Virtual Screening of Quinazoline Derivatives This table outlines a typical computational workflow.
| Step | Action | Objective | Example Target |
| 1. Library Preparation | Compile a large database of compounds (e.g., from PubChem, eMolecules). | To create a diverse pool of candidate molecules. | EGFR Kinase Domain |
| 2. Drug-Likeness Filtering | Apply filters like Lipinski's Rule of Five. | To remove compounds with poor pharmacokinetic properties. | N/A |
| 3. Docking-Based Screening | Dock the filtered compounds into the target's active site. | To predict binding modes and rank compounds by binding affinity (score). | EGFR, JAK2, CDK2 |
| 4. Post-Docking Analysis | Analyze the interactions of top-scoring compounds. | To ensure key binding interactions are present. | Hydrogen bonds, hydrophobic interactions |
| 5. Hit Selection | Select a final set of promising compounds. | To provide a small, prioritized list for experimental validation. | Top 10-100 compounds |
Investigation of Biological Activities of 2 Benzylthio 6 Methoxy 4 Methylquinazoline and Its Analogs in in Vitro and Preclinical Models
Enzyme Inhibitory Activity Assays
The mechanism of action for many quinazoline-based anticancer agents involves the direct inhibition of critical enzymes that regulate cellular signaling and metabolic pathways essential for tumor growth.
Dihydrofolate Reductase (DHFR) Inhibition Kinetics
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). scbt.com THF is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for anticancer drugs like methotrexate. scbt.comnih.gov
Analogs of the target compound, specifically a series of methoxylated 2-benzylthio-quinazoline-4(3H)-ones, have been synthesized and evaluated as nonclassical antifolates. mdpi.com These compounds were designed to act as DHFR inhibitors. Molecular modeling studies of these analogs revealed that the quinazolinone ring occupies the same region as the p-aminobenzoyl glutamic acid moiety of methotrexate within the DHFR active site. The benzylthio group was shown to extend into a lipophilic pocket, forming interactions with key amino acid residues. One of the most active compounds in this series, a 2-benzylthio-6-substituted-quinazolin-4-one derivative, demonstrated significant DHFR inhibitory activity. mdpi.com Another related series, 2-(1,3,4-thiadiazolyl- or 4-methyl-thiazolyl)thio-6-substituted-quinazolin-4-ones, also showed potent DHFR inhibition, indicating that the substituent at the 2-position of the quinazoline (B50416) nucleus is a critical determinant of activity. mdpi.com
| Compound Class | Key Structural Features | Observed DHFR Inhibition | Reference |
|---|---|---|---|
| 2-Benzylthio-quinazoline-4(3H)-ones | Methoxylation on quinazoline ring; benzylthio group at position 2 | Active as nonclassical antifolates | mdpi.com |
| 2-Heteroarylthio-6-substituted-quinazolin-4-ones | Thiadiazolyl or thiazolyl group at position 2 | Potent DHFR inhibition | mdpi.com |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. nih.goved.ac.uk Dysregulation of EGFR signaling is a hallmark of many cancers, making it a validated target for cancer therapy. nih.govplos.org The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective EGFR inhibitors. nih.govamazonaws.com
Numerous analogs featuring the quinazoline core have demonstrated significant EGFR tyrosine kinase inhibitory activity. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives showed promising enzyme inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. nih.gov The introduction of an aryl urea group at the C-6 position of the quinazoline scaffold was suggested to be responsible for the enhanced EGFR inhibition. nih.gov
Another study on 6-salicyl-4-anilinoquinazoline derivatives identified compounds with potent dual inhibitory activity against both EGFR and HER2. plos.org Compound 21 from this series, which features a para-trifluoromethyl substituent on the salicylic ring, exhibited an IC50 of 0.12 µM against EGFR. plos.orgplos.org Similarly, novel quinazolinone derivatives have been developed as EGFR-TKIs, with one compound, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, showing an exceptionally low IC50 value of 1.37 nM. nih.govsemanticscholar.org These findings underscore the versatility of the quinazoline structure for developing potent EGFR inhibitors. waocp.org
| Compound/Series | Key Structural Features | EGFR IC50 | Reference |
|---|---|---|---|
| 6-Arylureido-4-anilinoquinazolines | Aryl urea group at C-6 | 11.66 - 867.1 nM | nih.gov |
| Compound 21 (6-salicyl-4-anilinoquinazoline analog) | Para-trifluoromethyl on salicylic ring | 0.12 µM | plos.orgplos.org |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | Quinazolinone core with phenoxy at C-6 | 1.37 nM | nih.govsemanticscholar.org |
Inhibition of Other Relevant Kinases or Metabolic Enzymes
The flexibility of the quinazoline scaffold allows for its adaptation to target other enzymes beyond DHFR and EGFR. Several studies have explored the development of quinazoline derivatives as inhibitors of other kinases and metabolic enzymes.
Certain 6-salicyl-4-anilinoquinazoline analogs were identified as potent dual inhibitors of both EGFR and HER2 (ErbB-2), another member of the EGFR family implicated in cancer. plos.orgplos.org Compound 21 from this series, for example, had an IC50 of 0.096 µM against HER2. plos.org Similarly, a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were evaluated as dual EGFR/HER2 inhibitors, with compounds 12 and 14 from the series showing significant, dose-dependent inhibition of both kinases. chemmethod.com
Furthermore, research into 2,6-disubstituted pyrazines, which can be considered structural analogs, has led to the identification of potent inhibitors of Casein Kinase 2 (CSNK2A), with improved selectivity over other kinases like PIM3. nih.gov Other research has explored quinazoline derivatives as inhibitors of enzymes involved in retinoic acid metabolism. nih.gov This demonstrates the broad potential of quinazoline-based structures to inhibit a range of enzymes relevant to cancer therapy.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The enzyme inhibitory activity of 2-(benzylthio)-6-methoxy-4-methylquinazoline and its analogs translates into potent antiproliferative and cytotoxic effects against various cancer cell lines.
Assessment of Growth Inhibition (e.g., IC50, GI50 determination)
In vitro assays are commonly used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50 or GI50). A series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives were evaluated for their antiproliferative activity against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines. nih.gov Several of these derivatives displayed potent cytotoxic effects, with mean IC50 values around 45 µM. nih.gov
In another study, 2-heteroarylthio-6-substituted-quinazolin-4-one analogs showed good IC50 values, ranging from 0.3 to 1.0 µM, across a wide panel of 31 cancer cell lines, including leukemia, lung, CNS, melanoma, ovarian, renal, prostate, and breast cancers. mdpi.com The antiproliferative activity of 6-arylureido-4-anilinoquinazoline derivatives was also confirmed against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cell lines. nih.gov
| Compound Series | Cancer Cell Lines Tested | Observed IC50/GI50 Range | Reference |
|---|---|---|---|
| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamides | HCT-116, MCF-7, HeLa | Mean IC50 ~45 µM for active compounds | nih.gov |
| 2-Heteroarylthio-6-substituted-quinazolin-4-ones | Panel of 31 cell lines | 0.3 - 1.0 µM | mdpi.com |
| 6-Arylureido-4-anilinoquinazolines | A549, HT-29, MCF-7 | Data reported as effective | nih.gov |
| 6-Salicyl-4-anilinoquinazolines | A431, MCF-7, A549 | Moderate to potent activity | plos.orgplos.org |
Evaluation of Cell Line Specificity and Selectivity Profiles
The selectivity of an anticancer agent for tumor cells over normal cells, or for certain types of cancer cells, is a critical aspect of its therapeutic potential. nih.gov Studies on 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives showed that while some compounds had broad activity, others exhibited some degree of selectivity. For example, in a screen against 60 human tumor cell lines, three compounds from this series showed preferential growth inhibition of approximately 50% against RPMI-8226 (leukemia) and A549/ATCC (lung) cell lines. nih.gov
The selectivity of DHFR inhibitors can also be evaluated by comparing their activity against microbial or fungal DHFR versus human DHFR. A series of 5-(arylthio)-2,4-diaminoquinazolines were developed as selective inhibitors of Candida albicans DHFR over human DHFR. nih.gov High selectivity was achieved with bulky substituents in the phenylthio moiety, with one analog displaying a selectivity ratio of 540. nih.gov While focused on an antifungal application, this highlights how the quinazoline scaffold can be modified to achieve high selectivity for a target enzyme from one species over another, a principle that is also applied in developing cancer-specific therapies.
Analysis of Cell Cycle Arrest Mechanisms in Cancer Cells
Research into the anticancer mechanisms of quinazoline derivatives has pointed towards their ability to induce cell cycle arrest, a crucial process for halting the proliferation of cancer cells. While specific studies on 2-(benzylthio)-6-methoxy-4-methylquinazoline are limited, investigations into analogous compounds provide significant insights. For instance, certain quinazoline derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle. This disruption of the cell cycle is a key mechanism for inhibiting tumor growth. nih.gov
Studies on other related heterocyclic compounds have also demonstrated the ability to block the cell cycle in the G2/M phase, thereby inhibiting the proliferation of cancer cells. semanticscholar.org For example, treatment of MCF-7 breast cancer cells with a chalcone derivative led to a significant accumulation of cells in the G2/M phase. semanticscholar.org The investigation of various 2-thioxoimadazolidin-4-one derivatives has also shown an induction of cell cycle arrest in the G2/M phase in HepG2 cancer cells. mdpi.com These findings suggest that the quinazoline scaffold, and by extension 2-(benzylthio)-6-methoxy-4-methylquinazoline and its analogs, may exert its anticancer effects through similar mechanisms of cell cycle disruption.
Induction of Programmed Cell Death (Apoptosis/Necrosis) in Cellular Models
Beyond halting the cell cycle, the induction of programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Quinazoline derivatives have demonstrated the capacity to trigger this process in various cancer cell lines. researchgate.net Studies on 2-thioxobenzo[g]quinazoline derivatives have shown that these compounds can induce apoptosis in both MCF-7 and HepG2 cancer cells. mdpi.com For example, flow cytometry analysis revealed that treatment with these compounds led to a significant increase in apoptotic cells. mdpi.com
Specifically, certain 2-thioxobenzo[g]quinazolines induced apoptosis in 21.67–30.76% of MCF-7 cells and 16.39–21.38% of HepG2 cells. mdpi.com Further research on quinazoline–isatin conjugates also confirmed their ability to induce apoptosis in MDA-MB-231 breast cancer cells. semanticscholar.orgtandfonline.com Treatment with one such conjugate resulted in a 30-fold increase in apoptotic cells compared to untreated cells. semanticscholar.org These findings underscore the potential of the quinazoline framework to be a valuable scaffold for the development of apoptosis-inducing anticancer agents.
| Compound Analogs | Cell Line | Activity | IC50 / GI50 (µM) |
|---|---|---|---|
| 2-thioxobenzo[g]quinazolines | MCF-7 | Antiproliferative | 8.8 ± 0.5–10.9 ± 0.9 |
| 2-thioxobenzo[g]quinazolines | HepG2 | Antiproliferative | 26.0 ± 2.5–40.4 ± 4.1 |
| 2-Mercapto-quinazolin-4-one analog | General | Anticancer | GI50: 15.1 |
Antimicrobial Efficacy Studies
The quinazoline scaffold has been a subject of interest for its potential antimicrobial properties, with various derivatives showing activity against a range of pathogens.
Evaluation of Antibacterial Activity Against Specific Bacterial Strains
Numerous studies have highlighted the antibacterial potential of quinazoline derivatives. semanticscholar.orgscispace.com Novel 2,4-disubstituted quinazoline analogs have demonstrated potent activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. nih.gov The bioisosteric replacement of an amino group with sulfur at the 2-position of the quinazoline ring has been shown to maintain high antibacterial potency while improving the safety profile. nih.gov Furthermore, certain quinazoline derivatives have been reported to inhibit the growth of Mycobacterium smegmatis. nih.gov
Assessment of Antifungal Activity Against Fungal Pathogens
In addition to their antibacterial effects, quinazoline derivatives have been investigated for their antifungal properties. semanticscholar.orgscispace.com A series of 3-alkylquinazolin-4-one derivatives were synthesized and tested against various fungi, with some compounds showing moderate to good activity. nih.gov For instance, 6-bromo-3-propylquinazolin-4-one was found to possess good antifungal activity against Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov Other studies have also reported the antifungal potential of quinazolinone derivatives, with some compounds showing high in vitro activities against filamentous fungi. nih.gov
| Compound Class | Organism | Activity | MIC (µg/mL) |
|---|---|---|---|
| 2,4-disubstituted-thioquinazolines | Gram-positive bacteria (including MRSA, VRE) | Antibacterial | 1 - 64 |
| 3-Alkylquinazolin-4-ones | Gibberella zeae | Antifungal | Inhibited growth at 50 µg/mL |
| 3-Alkylquinazolin-4-ones | Fusarium oxysporum | Antifungal | Inhibited growth at 50 µg/mL |
Investigation of Antiprotozoal Activities (e.g., Antileishmanial)
The therapeutic potential of quinazolines extends to antiprotozoal activity. While specific data on 2-(benzylthio)-6-methoxy-4-methylquinazoline is not available, the broader class of quinazoline derivatives has been explored for such properties.
Anti-inflammatory Activity Investigations
Quinazoline and its derivatives have been recognized for their significant anti-inflammatory properties. mdpi.comencyclopedia.pub A number of marketed anti-inflammatory drugs are based on the quinazoline scaffold, such as proquazone and fluproquazone. mdpi.comencyclopedia.pub Research on novel 2,3-disubstituted quinazolin-4(3H)-ones has shown that some of these compounds exhibit more potent anti-inflammatory activity than the standard drug diclofenac sodium. nih.gov The anti-inflammatory effects of these compounds are often evaluated using models such as carrageenan-induced paw edema in rats. zsmu.edu.ua The versatility of the quinazoline structure allows for modifications that can enhance its anti-inflammatory effects, making it a promising area for the development of new anti-inflammatory agents. mdpi.com
| Compound Class | Assay | Activity |
|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema | More potent than diclofenac sodium |
| Carboxyl-containing quinazolines | Carrageenan-induced paw edema | Inhibition of edema by 17.0–50.0% |
Modulation of Pro-inflammatory Cytokine Production in Cellular Models
Chronic inflammation is linked to the pathogenesis of numerous diseases, driven by the overproduction of pro-inflammatory cytokines. nih.gov Several studies have highlighted the potential of quinazoline derivatives to modulate these critical signaling molecules. Analogs of 2-(benzylthio)-6-methoxy-4-methylquinazoline have demonstrated significant anti-inflammatory activity by suppressing the expression of key pro-inflammatory cytokines in cellular models.
In one study, a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative was shown to potently inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in macrophage cells stimulated with endotoxins. nih.gov This inhibition was linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov Similarly, other novel quinazolin-4-one derivatives have been identified as promising cytokine inhibitors, showing an ability to normalize inflammatory mediators in peritoneal macrophage cells. nih.gov
Furthermore, the inhibitory effects of quinazoline analogs extend to other cytokine pathways. A novel derivative, SH-340, was found to suppress the expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in Th2-mediated inflammation, by inhibiting the IL-4/IL-13-STAT6 signaling pathway in human keratinocytes. nih.gov These findings underscore the capacity of the quinazoline scaffold to modulate complex cytokine networks, suggesting a broad-spectrum anti-inflammatory potential.
Table 1: Effect of Quinazoline Analogs on Pro-inflammatory Cytokine Production
| Compound Class | Cellular Model | Key Cytokines Inhibited | Associated Pathway |
|---|---|---|---|
| 3-(Arylideneamino)-phenylquinazoline-4(3H)-one | Endotoxin-stimulated macrophages | TNF-α, IL-1β, IL-6 | NF-κB |
| Quinazolin-4-one derivatives | Peritoneal macrophages | Inflammatory mediators | Not specified |
Inhibition of Key Enzymes in Inflammatory Pathways
Beyond cytokine modulation, another crucial anti-inflammatory strategy is the inhibition of enzymes that synthesize inflammatory mediators. Research into quinazoline derivatives has revealed their potential to target key enzymes within these pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
A study on 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives demonstrated that these compounds could significantly inhibit the expression of both iNOS and COX-2 in stimulated macrophage cells. nih.gov The inhibition of these enzymes leads to a decreased production of nitric oxide (NO) and prostaglandins, respectively, which are potent mediators of inflammation. nih.gov This dual inhibitory action suggests that quinazoline analogs could offer a comprehensive approach to controlling inflammatory processes. While direct enzymatic inhibition data for 2-(benzylthio)-6-methoxy-4-methylquinazoline is not available, the activity of its analogs points to a promising area for future investigation.
Other Preclinical Bioactivity Assessments
Antiviral Potentials in Relevant Cell-Based Assays
The quinazoline framework, particularly those derivatives featuring a thioether linkage, has been a fertile ground for the discovery of novel antiviral agents. mdpi.comnih.gov Analogs of 2-(benzylthio)-6-methoxy-4-methylquinazoline have been synthesized and evaluated against a diverse range of viruses in various cell-based assays, often showing promising activity.
For instance, novel 4-thioquinazoline derivatives incorporating a chalcone moiety displayed significant in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Two compounds from this series, designated M2 and M6, exhibited potent protective activities with 50% effective concentration (EC50) values of 138.1 µg/mL and 154.8 µg/mL, respectively, which were superior to the commercial antiviral drug Ribavirin (436.0 µg/mL). researchgate.net
The antiviral spectrum of quinazoline derivatives also includes human pathogens. Various analogs have shown efficacy against human cytomegalovirus (HCMV), varicella-zoster virus, hepatitis A virus (HAV), and influenza viruses. nih.govnih.gov More recently, with the emergence of global viral threats, research has focused on coronaviruses. Quinazoline derivatives have been identified as inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and SARS-CoV-2. nih.gov Specifically, novel thioquinazoline-N-aryl-acetamide hybrids were synthesized and showed potential as anti-SARS-CoV-2 agents, with molecular docking studies suggesting the viral main protease (Mpro) as a plausible target. nih.gov
Table 2: Antiviral Activity of Selected Quinazoline Thioether Analogs
| Compound/Analog | Target Virus | Assay/Model | Key Finding (e.g., EC50) |
|---|---|---|---|
| Compound M2 (Chalcone-thioquinazoline) | Tobacco Mosaic Virus (TMV) | In vivo (half-leaf method) | EC50 = 138.1 µg/mL |
| Compound M6 (Chalcone-thioquinazoline) | Tobacco Mosaic Virus (TMV) | In vivo (half-leaf method) | EC50 = 154.8 µg/mL |
| 4-Anilino-6-aminoquinazolines | MERS-CoV | Cell-based assay | IC50 = 0.157 µM |
Antioxidant Activity in Biochemical and Cellular Assays
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, contributes to cellular damage and various pathologies. nih.gov The quinazoline scaffold has been widely investigated for its antioxidant properties, with many derivatives demonstrating potent radical scavenging and reducing capabilities in biochemical assays. mdpi.comsapub.orgorientjchem.org
The antioxidant activity of quinazolinone derivatives is often evaluated using standard biochemical methods such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as ferric reducing antioxidant power (FRAP) tests. sapub.orgnih.govnih.gov Studies on 2-substituted quinazolin-4(3H)-ones have shown that the nature and position of substituents are critical for activity. For example, the presence of hydroxyl and methoxy (B1213986) groups on a phenyl ring at the 2-position is often required for potent antioxidant effects. nih.govnih.gov Dihydroxy-substituted derivatives, in particular, have shown excellent scavenging activity. nih.gov
Similarly, studies on 2-thioxobenzo[g]quinazoline derivatives confirmed their capacity to deplete DPPH free radicals, with some analogs showing activity comparable to the standard antioxidant butylated hydroxyl toluene (BHT). nih.gov The ability of these compounds to donate an electron or hydrogen atom is believed to be the primary mechanism behind their antioxidant action. sapub.org
Table 3: Antioxidant Activity of Representative Quinazoline Analogs
| Compound Class | Assay | Result |
|---|---|---|
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50 = 7.5 µM |
| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50 = 7.4 µM |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50 = 7.2 µM |
Neuroprotective Effects in In Vitro Neuronal Models
Neurodegenerative diseases are characterized by progressive neuronal loss, and strategies to protect neurons from damage are of significant therapeutic interest. nih.gov Quinazoline derivatives have emerged as a promising class of neuroprotective agents, with various analogs demonstrating efficacy in different in vitro models of neuronal injury. mdpi.comnih.govgoogle.com
The neuroprotective capacity of quinazolinone alkaloids has been assessed in human neuroblastoma SH-SY5Y cells damaged by rotenone, a mitochondrial complex I inhibitor used to model Parkinson's disease. Several compounds showed significant protection against rotenone-induced cell death. mdpi.com In a similar model, other quinazolinone derivatives provided protection against MPP+-induced injury in SH-SY5Y cells. researchgate.net
The mechanisms underlying these neuroprotective effects are varied. Some quinazoline-type compounds act as potent phosphodiesterase 7 (PDE7) inhibitors, which has been proposed as a therapeutic strategy for neuroprotection. nih.gov A patent filing has also described the neuroprotective effects of quinazoline derivatives in primary cultures of astrocytes and microglia stimulated with lipopolysaccharide (LPS), indicating that their anti-inflammatory properties may contribute to their neuroprotective profile. google.com These studies collectively suggest that the quinazoline scaffold can be modified to produce compounds that protect neuronal cells from various toxic insults relevant to neurodegenerative disorders.
Structure Activity Relationship Sar and Structural Optimization of 2 Benzylthio 6 Methoxy 4 Methylquinazoline Derivatives
Systematic Elucidation of Key Pharmacophoric Features on the Quinazoline (B50416) Scaffold
Key pharmacophoric features generally identified for quinazoline derivatives include:
Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, forming crucial interactions with receptor sites.
Aromatic/Hydrophobic Core: The fused benzene (B151609) and pyrimidine (B1678525) rings create a planar, aromatic system that can engage in hydrophobic and π-π stacking interactions with biological targets.
Substitution Points: Positions 2, 4, 6, and 7 of the quinazoline ring are common points for substitution, allowing for the fine-tuning of the compound's physicochemical properties and biological activity.
A general pharmacophore model for bioactive quinazolines often includes a combination of hydrogen bond donors/acceptors and hydrophobic/aromatic regions, positioned in a specific three-dimensional arrangement. The precise nature and positioning of these features are dictated by the specific biological target.
Impact of Modifications to the 2-(benzylthio) Moiety on Biological Activity and Selectivity
Table 1: Hypothetical Modifications of the 2-(benzylthio) Moiety and Their Potential Impact on Biological Activity
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Substitution on the Benzyl (B1604629) Ring | Explore electronic and steric effects | Electron-donating or -withdrawing groups can modulate binding affinity and selectivity. Bulky substituents may enhance or hinder binding depending on the target's topology. |
| Replacement of the Benzyl Group | Alter hydrophobicity and steric bulk | Replacing the benzyl group with other aryl or alkyl groups can fine-tune lipophilicity and explore different binding pockets. |
Role of Substituents at the 6-Position (Methoxy Group) in Modulating Bioactivity
The 6-position of the quinazoline ring is a key site for modulation of biological activity. In the case of 2-(benzylthio)-6-methoxy-4-methylquinazoline, the methoxy (B1213986) group plays a crucial role.
The 6-methoxy group can influence bioactivity through several mechanisms:
Electronic Effects: As an electron-donating group, the methoxy group can influence the electron density of the quinazoline ring system, which can in turn affect its interaction with biological targets.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the active site of a target enzyme or receptor.
Metabolic Stability: The presence of a methoxy group can influence the metabolic profile of the compound, potentially blocking a site of metabolism and increasing the compound's half-life.
SAR studies on various quinazoline series have demonstrated that small, electron-donating groups at the 6-position are often preferred for potent biological activity. rsc.org Replacement of the 6-methoxy group with other substituents, such as halogens or larger alkyl groups, can lead to a significant change in activity, highlighting the importance of this position in defining the compound's pharmacological profile.
Influence of the 4-Methyl Group on Compound Potency and Target Engagement
The 4-methyl group is another critical determinant of the biological activity of 2-(benzylthio)-6-methoxy-4-methylquinazoline. Its presence can have a profound impact on both the potency and the mode of interaction with the target.
The influence of the 4-methyl group can be attributed to:
Conformational Rigidity: The presence of a substituent at the 4-position can restrict the rotation of other parts of the molecule, leading to a more defined conformation that may be more favorable for binding.
In many quinazoline-based inhibitors, the nature of the substituent at the 4-position is a key determinant of selectivity and potency. Replacing the methyl group with other alkyl groups of varying sizes or with different functional groups would be a critical step in a lead optimization campaign to fully understand its role in target engagement.
Exploration of Isosteric Replacements and Bioisosterism for Enhanced Properties
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties while maintaining or improving biological activity. For 2-(benzylthio)-6-methoxy-4-methylquinazoline, several bioisosteric modifications could be explored.
Table 2: Potential Isosteric Replacements and Their Rationale
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| 2-(benzylthio) | 2-(benzyloxy), 2-(benzylamino) | To modulate hydrogen bonding potential and lipophilicity. |
| 6-methoxy | 6-ethoxy, 6-difluoromethoxy | To fine-tune lipophilicity and metabolic stability. |
| 4-methyl | 4-ethyl, 4-trifluoromethyl | To explore steric and electronic requirements at this position. |
For example, replacing the thioether linkage in the 2-(benzylthio) moiety with an ether or an amine could alter the compound's hydrogen bonding capacity and electronic distribution. nih.gov Similarly, replacing the 6-methoxy group with a difluoromethoxy group could enhance metabolic stability and membrane permeability due to the unique properties of fluorine. The quinazoline core itself could be replaced by other bicyclic heteroaromatic systems to probe the necessity of the specific arrangement of nitrogen atoms for biological activity.
Conformational Preferences and Their Correlation with Biological Responses
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational preferences of 2-(benzylthio)-6-methoxy-4-methylquinazoline derivatives will be influenced by the rotational freedom around the thioether bond and the steric interactions between the substituents.
Different conformations may be favored in different environments (e.g., in solution versus bound to a receptor). Computational modeling and experimental techniques such as NMR spectroscopy can be used to study the preferred conformations of these molecules. Understanding the low-energy conformations and how they correlate with biological activity can provide valuable insights for designing more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to guide the lead optimization process.
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). A higher LE indicates that the compound achieves its potency with a more efficient use of its atoms.
Formula: LE = - (ΔG / HA) or 1.37 * (pIC50 / HA)
Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (logP or logD). A higher LipE is generally desirable, as it suggests that potency is not solely driven by increasing lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects.
Formula: LipE = pIC50 - logP
During the optimization of a series of 2-(benzylthio)-6-methoxy-4-methylquinazoline derivatives, tracking LE and LipE would be crucial. The goal would be to increase potency while maintaining or improving these efficiency metrics. For example, modifications that lead to a significant increase in potency with only a small increase in size or lipophilicity would be considered highly efficient and would be prioritized for further development.
Mechanistic Investigations of 2 Benzylthio 6 Methoxy 4 Methylquinazoline at the Molecular and Cellular Levels
Detailed Elucidation of Enzyme Inhibition Mechanisms and Kinetics (e.g., Competitive, Non-competitive, Uncompetitive)
Currently, there is a lack of specific studies detailing the enzyme inhibition mechanisms and kinetics for 2-(benzylthio)-6-methoxy-4-methylquinazoline. While the broader class of quinazoline (B50416) derivatives has been extensively studied as inhibitors of various enzymes, particularly tyrosine kinases, the specific mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition) for this compound has not been reported. nih.govsemanticscholar.org
For context, other quinazoline derivatives have been shown to exhibit different types of enzyme inhibition. For instance, certain quinazolin-4(3H)-one derivatives have been identified as acting as ATP non-competitive type-II inhibitors against CDK2 kinase and ATP competitive type-I inhibitors against EGFR kinase. nih.gov Similarly, a study on 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones, which share a benzylthio moiety, revealed them to be reversible, partial mixed-type inhibitors of cathepsin B. nih.gov However, without direct experimental data for 2-(benzylthio)-6-methoxy-4-methylquinazoline, any discussion of its enzyme inhibition kinetics remains speculative. Further research employing techniques such as Michaelis-Menten kinetics and Lineweaver-Burk plots would be necessary to elucidate its specific inhibitory profile against any identified enzymatic targets.
Identification of Direct Biological Targets and Binding Specificity
Research has identified that 2-(benzylthio)-6-methoxy-4-methylquinazoline (Sysu12d) directly targets and stabilizes a G-quadruplex (G4) structure within the promoter region of the c-myc oncogene. mdpi.com The c-myc gene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. nih.gov The formation of G-quadruplexes in the promoter region of c-myc is known to suppress its transcription. mdpi.com This compound has been shown to selectively bind to and stabilize this G-quadruplex, thereby downregulating the expression of the c-myc gene. mdpi.comnih.gov
In addition to its interaction with the c-myc G-quadruplex, this quinazoline derivative has also been found to disrupt the complex formed between the protein nucleolin and G-quadruplexes. mdpi.com Nucleolin is a multifunctional protein that is overexpressed in cancer cells and is involved in ribosome biogenesis and the stabilization of BCL2 mRNA. By disrupting the nucleolin/G-quadruplex complex, the compound interferes with these crucial cellular processes that support cancer cell growth and survival.
Analysis of Downstream Signaling Pathway Modulation in Cell Lines
The targeted actions of 2-(benzylthio)-6-methoxy-4-methylquinazoline on the c-myc G-quadruplex and nucleolin lead to significant modulation of downstream signaling pathways. The primary consequence of stabilizing the c-myc promoter G-quadruplex is the downregulation of c-myc protein expression. mdpi.comnih.gov This, in turn, affects a multitude of downstream pathways regulated by c-myc, including those involved in cell cycle progression and metabolism.
Furthermore, the disruption of the nucleolin/G-quadruplex complex contributes to the downregulation of ribosomal RNA synthesis. mdpi.com This suppression of ribosome biogenesis is a significant cellular stressor that can activate tumor suppressor pathways. Indeed, studies have shown that the downstream effects of this compound include the activation of the p53 tumor suppressor protein. mdpi.com The activation of p53 is a critical event that can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells. This p53-mediated apoptosis is a key mechanism of the compound's anticancer activity. mdpi.com
Table 1: Effects of 2-(benzylthio)-6-methoxy-4-methylquinazoline on Signaling Pathways
| Biological Target | Direct Effect of Compound | Downstream Signaling Consequence |
| c-myc Promoter G-quadruplex | Stabilization of the G-quadruplex structure | Downregulation of c-myc gene transcription |
| Nucleolin/G-quadruplex Complex | Disruption of the protein-DNA complex | Downregulation of ribosomal RNA synthesis |
| p53 Pathway | Not a direct target | Activation of p53 protein |
Investigation of Cellular Uptake and Subcellular Localization
Specific studies on the cellular uptake and subcellular localization of 2-(benzylthio)-6-methoxy-4-methylquinazoline are limited. However, research on other small molecule G-quadruplex ligands suggests that these compounds are generally able to penetrate the cell membrane and accumulate in the nucleus, where their G-quadruplex targets are located. nih.gov For instance, some quinazoline-based G-quadruplex stabilizing ligands have demonstrated good cellular uptake and nuclear localization. nih.govacs.org Given that the primary targets of 2-(benzylthio)-6-methoxy-4-methylquinazoline, the c-myc promoter G-quadruplex and nucleolin, are located in the nucleus and nucleolus respectively, it can be inferred that the compound is cell-permeable and localizes to these subcellular compartments to exert its biological effects. Further studies using techniques such as fluorescence microscopy with a labeled version of the compound would be necessary to definitively track its cellular uptake and distribution.
Exploration of Molecular Interactions with Biomembranes and Other Cellular Components
There is currently no direct experimental data available on the specific molecular interactions of 2-(benzylthio)-6-methoxy-4-methylquinazoline with biomembranes. However, the general properties of quinazoline derivatives suggest that they are likely to interact with and traverse cellular membranes. nih.gov The lipophilicity of the compound, influenced by the benzylthio and methoxy (B1213986) groups, would be a key determinant of its ability to passively diffuse across the lipid bilayer of cell membranes. Predictive in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies on other quinazoline derivatives have suggested favorable membrane permeability. mdpi.com A comprehensive understanding of its biomembrane interactions would require experimental approaches such as differential scanning calorimetry or studies using artificial membrane models.
Role of Oxidative Stress Modulation in Biological Responses
The role of 2-(benzylthio)-6-methoxy-4-methylquinazoline in the modulation of oxidative stress has not been directly investigated. However, there is a well-established link between G-quadruplex structures and oxidative stress. Guanine-rich sequences, which form G-quadruplexes, are particularly susceptible to oxidative damage. nih.gov The stabilization of G-quadruplexes by small molecules can influence the cellular response to oxidative stress. It is plausible that by targeting a G-quadruplex in the c-myc promoter, 2-(benzylthio)-6-methoxy-4-methylquinazoline could indirectly affect cellular redox homeostasis. For instance, c-myc itself is known to regulate genes involved in mitochondrial biogenesis and function, which are major sites of reactive oxygen species (ROS) production. Therefore, the downregulation of c-myc by this compound could potentially alter the cellular oxidative state. However, without direct experimental evidence, such as measurements of ROS levels or antioxidant enzyme activity in cells treated with the compound, this remains a hypothesis. nih.govmdpi.com
Future Research Directions and Broader Academic Significance
Advancements in Sustainable and Scalable Synthetic Methodologies for Quinazoline (B50416) Derivatives
The synthesis of quinazoline derivatives has been a subject of extensive research, traditionally relying on methods that may not align with modern principles of green chemistry. Future research should focus on developing sustainable and scalable methods for synthesizing 2-(benzylthio)-6-methoxy-4-methylquinazoline and its analogs. Recent advancements in the synthesis of related heterocyclic compounds have highlighted several eco-friendly strategies. researchgate.net
These modern approaches include microwave-assisted reactions, the use of recyclable nano-catalysts like magnetic modified graphene oxide, visible light-driven photocatalysis, and solvent-free, multi-component reactions (MCRs). researchgate.netnih.govnih.govmdpi.com For instance, a one-pot, three-component synthesis using a novel magnetic nano-catalyst has been shown to produce various quinazoline derivatives efficiently under solvent-free conditions, with the catalyst being easily separated and reused multiple times without significant loss of efficacy. nih.govnih.gov Similarly, visible-light photocatalysis using natural dyes like curcumin to sensitize TiO2 nanoparticles offers a green alternative to traditional heating methods. mdpi.com Applying these methodologies could lead to higher yields, reduced reaction times, lower energy consumption, and minimized generation of hazardous waste, making the production of these compounds more environmentally benign and economically viable for larger-scale applications. researchgate.netresearchgate.net
Comparison of Green Synthetic Methods for Quinazoline Derivatives
| Method | Key Advantages | Potential Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Accelerated synthesis of analog libraries for screening. | researchgate.netnih.gov |
| Magnetic Nano-catalysis | High efficiency, easy catalyst separation and recyclability, solvent-free conditions. | Scalable and sustainable industrial production. | nih.govnih.gov |
| Visible-Light Photocatalysis | Uses renewable energy, mild reaction conditions, eco-friendly. | Energy-efficient synthesis under ambient conditions. | mdpi.com |
| Multi-Component Reactions (MCRs) | Atom economy, procedural simplicity, reduced waste. | Efficient generation of molecular diversity from simple precursors. | researchgate.net |
Exploration of Novel Biological Targets and Polypharmacology for 2-(benzylthio)-6-methoxy-4-methylquinazoline Analogs
The quinazoline scaffold is a cornerstone in the development of drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comnih.gov Many quinazoline-based molecules exhibit their therapeutic effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.comresearchgate.net The core structure of 2-(benzylthio)-6-methoxy-4-methylquinazoline provides a versatile template for creating analogs with the potential to interact with novel biological targets.
Future research should focus on synthesizing a library of analogs by modifying the substituents at the 2, 4, and 6-positions to probe for new biological activities. This exploration could uncover inhibitors for less-studied kinases or other enzyme families. Furthermore, the concept of polypharmacology—where a single compound interacts with multiple targets—is increasingly recognized as beneficial for treating complex diseases. nih.govnih.gov Quinazoline derivatives are known to act on multiple targets, such as dual inhibitors of EGFR and PI3K/Akt/mTOR pathways. nih.govbiomedres.us Systematic screening of 2-(benzylthio)-6-methoxy-4-methylquinazoline analogs against diverse panels of kinases and receptors could identify multi-targeted agents, which may offer improved efficacy and a lower likelihood of developing drug resistance. nih.gov
Potential Biological Targets for Quinazoline Scaffolds
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR-2, PDGFR-β | Oncology, Angiogenesis | mdpi.comnih.gov |
| Non-Receptor Tyrosine Kinases | p38 kinase | Inflammation | mdpi.com |
| Serine/Threonine Kinases | PI3K, Akt, mTOR, Aurora Kinases | Oncology | nih.govbiomedres.us |
| Microtubules | Tubulin Polymerization | Oncology | nih.govmdpi.com |
| Bacterial Proteins | AcrB Efflux Pump | Infectious Diseases | nih.gov |
Integration of Artificial Intelligence and Machine Learning for Predictive Design and Optimization
The drug discovery process can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.gov For a novel scaffold like 2-(benzylthio)-6-methoxy-4-methylquinazoline, computational approaches are invaluable for predictive design and optimization. Future research should leverage these in silico tools to build robust models that can guide the synthesis of new analogs with enhanced activity and favorable drug-like properties.
Application of AI/ML in Quinazoline Drug Design
| AI/ML Technique | Application | Expected Outcome | Reference |
|---|---|---|---|
| 3D-QSAR | Predicting biological activity based on 3D molecular fields. | Identification of key structural features for potency. | frontiersin.org |
| Machine Learning Models | Predicting activity, classifying compounds, virtual screening. | Prioritization of synthetic candidates with high success probability. | researchgate.net |
| Molecular Docking & MD Simulations | Simulating compound-target binding interactions and stability. | Understanding binding modes and refining molecular design. | frontiersin.org |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early-stage elimination of compounds likely to fail in development. | nih.gov |
Application of Biophysical Techniques (e.g., ITC, SPR) for Quantitative Binding Thermodynamics
Once promising analogs of 2-(benzylthio)-6-methoxy-4-methylquinazoline are identified, a deep understanding of their binding thermodynamics is essential for rational drug design. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide direct, quantitative measurements of molecular interactions. news-medical.net
ITC measures the heat released or absorbed during a binding event, allowing for the direct determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. springernature.comnih.gov From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov This information helps to elucidate the driving forces behind binding (whether it is enthalpy- or entropy-driven). news-medical.net SPR, on the other hand, is a label-free optical technique that can determine not only the binding affinity but also the kinetic parameters of the interaction, including the association (kon) and dissociation (koff) rate constants. The application of these techniques will be a critical future step to characterize the binding of active analogs to their protein targets quantitatively.
Biophysical Techniques for Characterizing Molecular Interactions
| Technique | Primary Measurement | Key Parameters Determined | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding. | Affinity (Ka/Kd), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS). | springernature.comiaanalysis.com |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Affinity (Kd), Association rate (kon), Dissociation rate (koff). | nih.gov |
Co-crystallization Studies of the Compound with Target Proteins for Atomic-Level Interaction Insight
The ultimate goal in structure-based drug design is to visualize how a compound binds to its target protein at an atomic level. X-ray crystallography is the gold standard for achieving this. A crucial future direction for the most potent analogs of 2-(benzylthio)-6-methoxy-4-methylquinazoline will be to obtain co-crystal structures with their validated biological targets. researchgate.netmdpi.com
These high-resolution structures reveal the precise binding mode, orientation, and conformation of the compound within the protein's active site. mdpi.com They allow for the detailed mapping of key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are critical for binding affinity and selectivity. nih.gov This atomic-level insight is invaluable for explaining existing structure-activity relationships and provides a rational basis for further optimization of the lead compound to enhance potency and specificity. nih.gov Numerous crystal structures of other quinazoline derivatives bound to targets like EGFR and p38 kinase are available in the Protein Data Bank (PDB), serving as a precedent for the feasibility and importance of such studies. mdpi.comresearchgate.net
Examples of Quinazoline-Protein Co-Crystal Structures in PDB
| Compound Type | Target Protein | PDB Accession Code | Significance | Reference |
|---|---|---|---|---|
| Anilinoquinazoline (Gefitinib) | EGFR Kinase Domain | 1XKK | Reveals binding mode of a first-generation EGFR inhibitor. | nih.gov |
| Anilinoquinazoline (Lapatinib) | EGFR Kinase Domain | 1XKK | Shows interactions of a dual EGFR/HER2 inhibitor. | nih.gov |
| Methylsulfanylaniline-quinazoline | p38 Kinase | - | Elucidates binding to a key inflammation-related kinase. | mdpi.com |
| Dihydroquinazoline | Trypanothione Reductase | - | Provides a basis for designing anti-parasitic drugs. | researchgate.net |
Contribution of 2-(benzylthio)-6-methoxy-4-methylquinazoline Research to Fundamental Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. google.com The quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a particularly important scaffold in medicinal chemistry. mdpi.comnih.gov Research into the synthesis and properties of novel, specifically substituted quinazolines like 2-(benzylthio)-6-methoxy-4-methylquinazoline contributes fundamentally to the broader field of heterocyclic chemistry.
The unique substitution pattern of this compound—with a thioether at C2, a methoxy (B1213986) group at C6, and a methyl group at C4—presents interesting synthetic challenges and opportunities. Developing efficient routes to introduce these specific functionalities can lead to the discovery of new reactions and methodologies that are applicable to other heterocyclic systems. Furthermore, studying the chemical reactivity, stability, and physicochemical properties of this compound and its derivatives expands our understanding of structure-property relationships within the quinazoline class, providing valuable knowledge for chemists designing other functional molecules. researchgate.net
Potential as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule that is potent, selective, and cell-permeable, used to inhibit a specific protein target in cells or organisms. Such probes are indispensable tools for dissecting complex biological pathways and validating new drug targets. Should a highly potent and selective analog of 2-(benzylthio)-6-methoxy-4-methylquinazoline be developed, it could serve as an excellent chemical probe.
For example, if an analog is found to be a selective inhibitor of a particular kinase, it could be used to study the specific roles of that kinase in cell signaling cascades, such as the Wnt/β-catenin or PI3K/Akt pathways. biomedres.usnih.gov By observing the downstream cellular effects of inhibiting the target protein, researchers can elucidate its function in both normal physiology and disease states. Additionally, the quinazoline scaffold can be functionalized to create fluorescent probes, which can be used to visualize and track the localization of target receptors in living cells, offering another powerful method for studying biological systems. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(benzylthio)-6-methoxy-4-methylquinazoline, and how do reaction conditions influence yield?
- Methodology : The synthesis of quinazoline derivatives often involves multi-step processes. For example, a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was synthesized via substitution, nitration, reduction, cyclization, and chlorination, achieving a total yield of 29.2% . Optimization of chlorination steps (e.g., using POCl₃ or PCl₅) is critical for improving yield. Reaction conditions such as temperature, solvent choice (e.g., DMF vs. THF), and catalyst presence (e.g., Lewis acids) significantly affect intermediate stability and final product purity.
Q. Which spectroscopic techniques are most effective for characterizing substituent effects in quinazoline derivatives?
- Methodology :
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and benzylthio (-S-CH₂-C₆H₅) groups via characteristic shifts (e.g., methoxy protons at δ ~3.8–4.0 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in studies of structurally similar hydrazides .
Q. How do methoxy and benzylthio substituents influence the compound’s solubility and reactivity?
- Methodology :
- The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its electron-donating nature, while the benzylthio group introduces lipophilicity, favoring organic-phase reactions .
- Reactivity studies of analogous compounds (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) show that electron-donating groups like -OCH₃ stabilize intermediates during electrophilic substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for quinazoline derivatives?
- Methodology :
- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify selective toxicity .
- Structural analogs : Test derivatives like 4-(acetylamino)-5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide to isolate the role of the benzylthio group .
- Computational docking : Use DFT calculations to predict binding affinities with targets like kinases or DNA topoisomerases .
Q. What strategies optimize regioselectivity during functionalization of the quinazoline core?
- Methodology :
- Directed ortho-metalation : Introduce substituents at the 6-methoxy position using protecting groups (e.g., benzyloxy) to direct reactivity .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the 4-methyl position, as seen in benzothiazole derivatives .
Q. How do reaction conditions impact the scalability of 2-(benzylthio)-6-methoxy-4-methylquinazoline synthesis?
- Methodology :
- Batch vs. flow chemistry : Continuous flow systems reduce side reactions in nitration and cyclization steps, improving reproducibility .
- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to minimize byproducts .
Critical Analysis of Contradictions
- Variability in synthetic yields : Differences in chlorination efficiency (e.g., 29.2% vs. 90% for similar steps ) may arise from solvent purity or catalyst aging.
- Biological activity discrepancies : Inconsistent IC₅₀ values across studies could reflect assay conditions (e.g., serum concentration, incubation time) rather than structural factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
